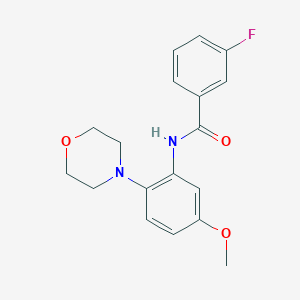![molecular formula C23H22BrN3O4 B243904 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243904.png)
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) isoforms α and β. PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a potent inhibitor of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide isoforms α and β. 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β by 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide are mediated by its inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons. The compound has been shown to have low toxicity and high selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its high potency and selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, its low toxicity, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in aqueous solutions, which can affect its reproducibility and reliability in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Additionally, further studies are needed to elucidate its mechanism of action and to identify its downstream targets in cancer cells, immune cells, and neurons. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C23H22BrN3O4 |
|---|---|
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-30-19-8-2-16(3-9-19)23(29)27-14-12-26(13-15-27)18-6-4-17(5-7-18)25-22(28)20-10-11-21(24)31-20/h2-11H,12-15H2,1H3,(H,25,28) |
Clave InChI |
UZUFPRPOMGBXDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)